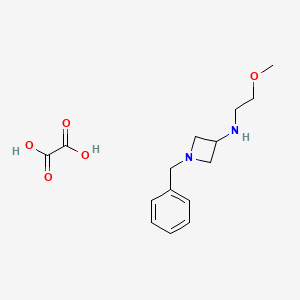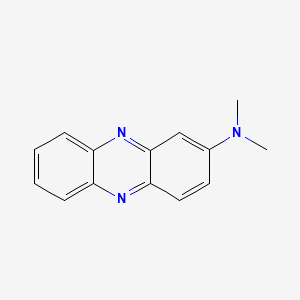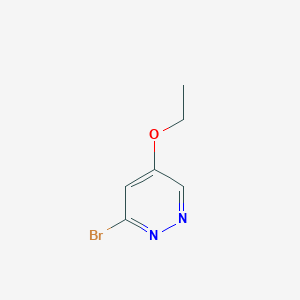
3-Bromo-5-ethoxypyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-ethoxypyridazine is an organic compound belonging to the pyridazine family, characterized by a bromine atom at the 3rd position and an ethoxy group at the 5th position of the pyridazine ring Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethoxypyridazine typically involves the bromination of 5-ethoxypyridazine. One common method is the reaction of 5-ethoxypyridazine with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is crucial for optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-ethoxypyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products
Substitution: Formation of 3-substituted-5-ethoxypyridazine derivatives.
Oxidation: Formation of 5-ethoxy-3-pyridazinecarboxylic acid.
Reduction: Formation of 3-bromo-5-ethoxydihydropyridazine.
Coupling: Formation of biaryl compounds with various functional groups.
Applications De Recherche Scientifique
3-Bromo-5-ethoxypyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Agricultural Chemistry: It is explored for the synthesis of agrochemicals, including herbicides and fungicides.
Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-ethoxypyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting therapeutic effects. The molecular targets and pathways involved vary based on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-methoxypyridazine: Similar structure with a methoxy group instead of an ethoxy group.
3-Bromo-5-phenylpyridazine: Contains a phenyl group at the 5th position.
3-Bromo-5-chloropyridazine: Contains a chlorine atom at the 5th position.
Uniqueness
3-Bromo-5-ethoxypyridazine is unique due to the presence of the ethoxy group, which can influence its electronic properties and reactivity. This makes it a valuable intermediate for the synthesis of diverse compounds with tailored properties for specific applications.
Propriétés
Formule moléculaire |
C6H7BrN2O |
|---|---|
Poids moléculaire |
203.04 g/mol |
Nom IUPAC |
3-bromo-5-ethoxypyridazine |
InChI |
InChI=1S/C6H7BrN2O/c1-2-10-5-3-6(7)9-8-4-5/h3-4H,2H2,1H3 |
Clé InChI |
QGBDPEZEWTZDHF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=NN=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


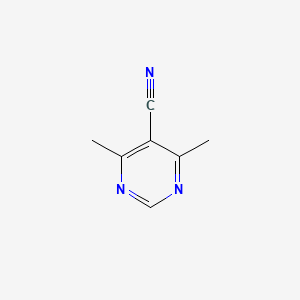

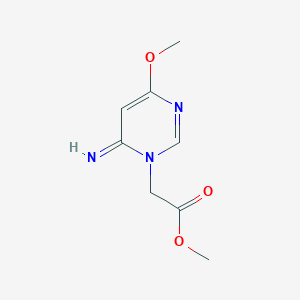

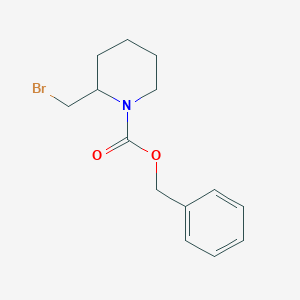

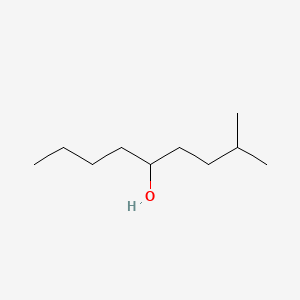

![2-Chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13101528.png)
![2-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101539.png)
![4-[3-(3-Chloro-5-fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13101549.png)
